molecular formula C8H6N2O B561377 4,7-(Iminomethano)furo[3,2-c]pyridine(9CI) CAS No. 105402-58-2

4,7-(Iminomethano)furo[3,2-c]pyridine(9CI)

Cat. No.: B561377
CAS No.: 105402-58-2
M. Wt: 146.149
InChI Key: AKDCGPOVSCJBOP-UHFFFAOYSA-N
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Description

4,7-(Iminomethano)furo[3,2-c]pyridine(9CI) is a heterocyclic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-(Iminomethano)furo[3,2-c]pyridine(9CI) typically involves the reaction of 2-oxa-7-azaspiro[4.4]nona-3,6,8-trienes with sodium hydroxide . This reaction proceeds under mild conditions and yields the desired tricyclic compound.

Industrial Production Methods

While specific industrial production methods for 4,7-(Iminomethano)furo[3,2-c]pyridine(9CI) are not well-documented, the synthesis methods used in laboratory settings can be scaled up for industrial applications. The key is to optimize reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4,7-(Iminomethano)furo[3,2-c]pyridine(9CI) undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives of the compound.

    Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce different reduced forms of the compound. Substitution reactions result in various substituted derivatives.

Scientific Research Applications

4,7-(Iminomethano)furo[3,2-c]pyridine(9CI) has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4,7-(Iminomethano)furo[3,2-c]pyridine(9CI) involves its interaction with specific molecular targets. The compound’s tricyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3,7,9-Triazatricyclo[6.2.1.01,5]undeca-2,4-dienes: Similar in structure but with different nitrogen positioning.

    8-Oxa-3,5-diazatricyclo[7.4.0.0,2,7]trideca-1(13),2(7),3,9,11-pentaen-6-one: Another tricyclic compound with a different arrangement of atoms.

Uniqueness

4,7-(Iminomethano)furo[3,2-c]pyridine(9CI) is unique due to its specific tricyclic structure and the presence of both oxygen and nitrogen atoms within the ring system. This unique arrangement imparts distinct chemical and physical properties, making it valuable for various research applications.

Properties

IUPAC Name

3-oxa-8,11-diazatricyclo[5.2.2.02,6]undeca-1(9),2(6),4,7-tetraene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c1-2-11-7-5-3-9-8(6(1)7)10-4-5/h1-3H,4H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKDCGPOVSCJBOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CN=C(N1)C3=C2OC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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